molecular formula C21H16FN5OS B12192709 (4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one

(4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one

Cat. No.: B12192709
M. Wt: 405.4 g/mol
InChI Key: KYBJGQYWWLRQGZ-UHFFFAOYSA-N
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Description

(4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydrazinylidene moiety, and a pyrazolone core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorophenylhydrazine with a suitable aldehyde to form the hydrazone intermediate. This intermediate then undergoes cyclization with a pyrazolone derivative in the presence of a base, such as sodium ethoxide, to yield the final product. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

(4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. For example, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H16FN5OS

Molecular Weight

405.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)diazenyl]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C21H16FN5OS/c22-15-9-11-16(12-10-15)24-25-20-18(14-29-19-8-4-5-13-23-19)26-27(21(20)28)17-6-2-1-3-7-17/h1-13,26H,14H2

InChI Key

KYBJGQYWWLRQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)CSC3=CC=CC=N3)N=NC4=CC=C(C=C4)F

Origin of Product

United States

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